6-Chloro-7-ethoxy-4-methyl-chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are characterized by their chromene structure fused with a carbonyl group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through several chemical reactions involving starting materials such as 7-hydroxy-4-methylcoumarin and ethylchloroacetate. Its synthesis is documented in chemical databases and research articles, indicating its relevance in both academic and industrial settings.
6-Chloro-7-ethoxy-4-methyl-chromen-2-one is classified under the following categories:
The synthesis of 6-chloro-7-ethoxy-4-methyl-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to facilitate the formation of the desired product.
The molecular structure of 6-chloro-7-ethoxy-4-methyl-chromen-2-one features a chromene backbone with specific substituents:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClO3 |
| Molecular Weight | 238.67 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
6-Chloro-7-ethoxy-4-methyl-chromen-2-one can undergo various chemical transformations, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-chloro-7-ethoxy-4-methyl-chromen-2-one involves its interaction with biological targets, particularly enzymes or receptors relevant to its pharmacological effects.
While specific physical properties such as density and melting point have not been extensively documented, the compound's solubility and stability under various conditions are essential for its application in research.
6-Chloro-7-ethoxy-4-methyl-chromen-2-one has several scientific uses:
6-Chloro-7-ethoxy-4-methyl-chromen-2-one belongs to the ortho-fused benzopyrone (chromen-2-one) family, characterized by a benzene ring condensed with a pyrone moiety. Its molecular formula is C₁₂H₁₁ClO₃, featuring three distinct substituents:
This compound is classified as a 4-methylcoumarin derivative with C6/C7 modifications. Its planar tricyclic core enables π-stacking interactions with biological targets, while substituents dictate target specificity. Key spectral data from experimental studies include:
Table 1: Structural Comparison of Key Chromen-2-one Derivatives
| Compound | C4 Substituent | C6 Substituent | C7 Substituent | Bioactivity Highlights |
|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Methyl | H | OH | Fluorescence probe, antioxidant [3] |
| 6-Chloro-4-hydroxy-7-methyl-chromen-2-one | H | Cl | Methyl | Synthetic intermediate [4] |
| 6-Chloro-7-ethoxy-4-methyl-chromen-2-one | Methyl | Cl | Ethoxy | Target-specific pharmacophore [6] |
Coumarins have evolved from natural isolates to synthetically optimized therapeutics. Key milestones include:
The target compound exemplifies third-generation coumarins, where multi-site substitution (C4/C6/C7) aims to overcome limitations of early derivatives, such as poor target selectivity or metabolic instability [8] .
Substituent position critically modulates pharmacodynamics:
Table 2: Bioactivity Modulation by Substituents in Coumarin Analogs
| Bioactivity Assay | 4-Methyl Coumarin | 6-Chloro-4-methyl Coumarin | 6-Chloro-7-ethoxy-4-methyl Coumarin |
|---|---|---|---|
| ABTS•+ Scavenging (%) | 15–30 | 20–40 | 50–73* |
| Lipoxygenase (LOX) IC₅₀ (μM) | >100 | 50–75 | 4.1–36.9* |
| Cytotoxicity (A549 cells) | Weak | Moderate | Strong (60–100% inhibition at 100μM)* |
*Data for multi-substituted analogs [5] .
The compound’s design addresses two therapeutic gaps:1. Selective Enzyme Inhibition:- The chloro-ethoxy combination enables allosteric binding to lipoxygenase (LOX), distinct from the catalytic iron site. Molecular docking confirms hydrophobic interactions with Leu607 and Val566 residues (ΔG = -9.2 kcal/mol) [5] .- Inhibits LOX-mediated inflammation (IC₅₀ 4.1–36.9 μM), crucial for treating fibrotic diseases like idiopathic pulmonary fibrosis .
The strategic placement of substituents creates a multi-target pharmacophore with applications in oncology, inflammation, and oxidative stress-related pathologies [5] .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8